
Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, which is further connected to a propanoate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate typically involves the esterification of 2-(2-fluoro-4,6-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 2-(2-fluoro-4,6-dimethylphenyl)propanoic acid.
Reduction: 2-(2-fluoro-4,6-dimethylphenyl)propanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The fluorine atom and ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include ester hydrolysis, nucleophilic attack, and aromatic substitution reactions .
Comparación Con Compuestos Similares
- Methyl 2-fluoro-2-methylpropanoate
- Methyl 2-(2-fluoro-4-biphenylyl)propanoate
Comparison: Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate is unique due to the presence of both fluorine and two methyl groups on the phenyl ring, which imparts distinct chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H15FO2 |
|---|---|
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H15FO2/c1-7-5-8(2)11(10(13)6-7)9(3)12(14)15-4/h5-6,9H,1-4H3 |
Clave InChI |
ODKYEKVVFMMEKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)C(C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


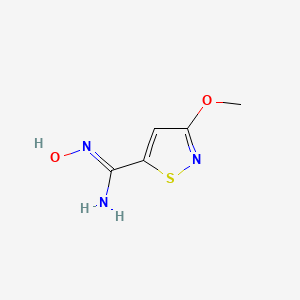
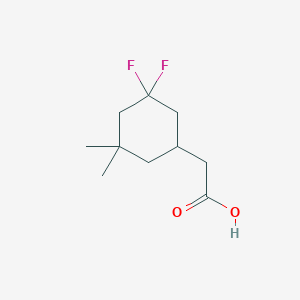
![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)

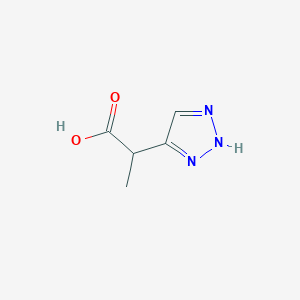

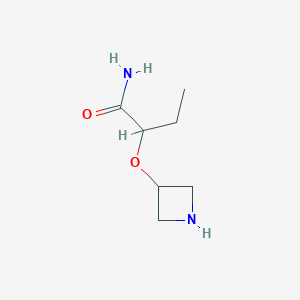
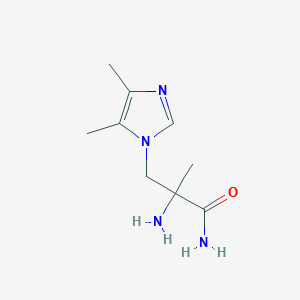
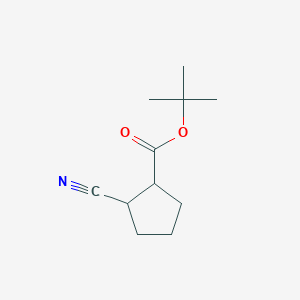

![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
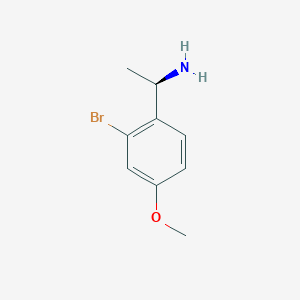

amine](/img/structure/B15239924.png)
